

Aureobasidin A: A Technical Guide to the Inhibition of Sphingolipid Biosynthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans.[1][2][3] It exhibits potent antifungal activity against a broad spectrum of pathogenic fungi, including various species of Candida and Aspergillus.[4][5] The primary mechanism of action of Aureobasidin A is the specific inhibition of inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway. This pathway is essential for fungal growth and viability but is absent in mammals, making IPC synthase an attractive target for novel antifungal drug development. This technical guide provides an in-depth overview of Aureobasidin A, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Aureobasidin A exerts its fungicidal effect by targeting and inhibiting the enzyme inositol phosphorylceramide (IPC) synthase. This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide, forming inositol phosphorylceramide (IPC). This step is a critical juncture in the fungal sphingolipid biosynthesis pathway. The inhibition of IPC synthase by Aureobasidin A leads to two primary consequences for the fungal cell:



- Depletion of essential complex sphingolipids: IPC and its downstream derivatives are vital
 components of the fungal cell membrane, playing crucial roles in cell integrity, signaling, and
 stress responses.
- Accumulation of cytotoxic ceramides: The blockage of IPC synthesis results in the buildup of ceramide precursors, which can trigger apoptosis-like cell death pathways.

This dual effect of deprivation of essential lipids and accumulation of toxic precursors contributes to the potent fungicidal activity of Aureobasidin A. Studies have shown that mutations in the AUR1 gene, which encodes IPC synthase, can confer resistance to the antibiotic.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Aureobasidin A has been quantified against various fungal species and their isolated IPC synthase enzymes. The following tables summarize key quantitative data, including 50% inhibitory concentrations (IC50) and minimum inhibitory concentrations (MICs).

Table 1: In Vitro Inhibition of Fungal Inositol Phosphorylceramide (IPC) Synthase by Aureobasidin A

Fungal Species	IPC Synthase Specific Activity (pmol/min/mg protein)	Aureobasidin A IC50 (ng/mL)
Candida albicans	50 - 400	2 - 4
Candida glabrata	50 - 400	2 - 4
Candida tropicalis	50 - 400	2 - 4
Candida parapsilosis	50 - 400	2 - 4
Aspergillus fumigatus	1 - 3	3 - 5
Aspergillus flavus	1 - 3	3 - 5
Aspergillus niger	1-3	3 - 5
Aspergillus terreus	1 - 3	3 - 5



Data sourced from multiple studies.

Table 2: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A Against Various Fungi

Fungal Species	MIC (μg/mL)
Saccharomyces cerevisiae	0.1 - 0.5
Schizosaccharomyces pombe	Susceptible
Candida albicans	< 2
Candida glabrata	< 2
Candida tropicalis	< 2
Candida parapsilosis	< 2
Aspergillus niger	0.8
Aspergillus fumigatus	> 50
Aspergillus flavus	> 50

Note: The resistance of some Aspergillus species, like A. fumigatus, to Aureobasidin A in vivo, despite the sensitivity of their IPC synthase, is suggested to be due to increased drug efflux.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of Aureobasidin A.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Aureobasidin A against yeast species, based on CLSI guidelines.

Materials:

Aureobasidin A



- Solvent (e.g., 100% ethanol or methanol)
- Yeast strain of interest
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer or plate reader (600 nm)
- Incubator (30°C or optimal temperature for the strain)

Procedure:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Aureobasidin A by dissolving it in 100% ethanol or methanol.
- Inoculum Preparation:
 - Culture the yeast strain overnight in a suitable broth medium (e.g., YPD).
 - Dilute the overnight culture in sterile saline to an optical density at 600 nm (OD600) of 0.1.
 This corresponds to approximately 1-5 x 10⁶ cells/mL.
 - Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL in the microtiter plate wells.
- Serial Dilution of Aureobasidin A:
 - \circ In a 96-well plate, perform a two-fold serial dilution of the Aureobasidin A stock solution in RPMI 1640 medium to achieve a range of desired concentrations (e.g., 0.05 to 10 μ g/mL).
 - Include a drug-free well as a positive control for growth and a cell-free well as a negative control.
- Inoculation: Add the prepared yeast inoculum to each well containing the serially diluted Aureobasidin A and the control wells.



- Incubation: Incubate the plates at 30°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of Aureobasidin A that
 causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to
 the drug-free control) as determined by visual inspection or by measuring the OD600.

In Vitro IPC Synthase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of Aureobasidin A on IPC synthase activity in fungal membrane preparations.

Materials:

- Fungal cell culture
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors)
- Microsomal membrane fraction
- Assay buffer (e.g., 50 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl2)
- Substrates: Phosphatidylinositol (PI) and N-octanoyl-phytoceramide (ceramide)
- Radiolabeled substrate (e.g., [3H]phosphatidylinositol)
- Aureobasidin A
- · Scintillation fluid and counter

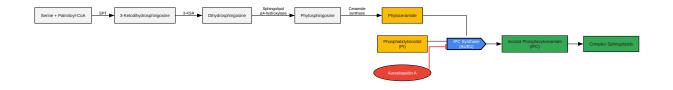
Procedure:

- Preparation of Microsomal Membranes:
 - Grow fungal cells to mid-log phase and harvest by centrifugation.
 - Wash the cells and resuspend in lysis buffer.
 - Lyse the cells using mechanical disruption (e.g., glass bead homogenization or French press).



- Centrifuge the lysate at low speed to remove cell debris.
- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.
- Resuspend the membrane pellet in assay buffer.
- IPC Synthase Assay:
 - Set up reaction tubes containing the assay buffer, microsomal membranes, and varying concentrations of Aureobasidin A.
 - Pre-incubate the mixture for a defined period.
 - Initiate the reaction by adding the substrates (PI, ceramide, and radiolabeled PI).
 - Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.
- · Extraction and Quantification of IPC:
 - Stop the reaction by adding a chloroform/methanol mixture.
 - Extract the lipids.
 - Separate the lipids using thin-layer chromatography (TLC).
 - Identify the IPC spot and quantify the amount of radiolabeled IPC formed using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of IPC synthase inhibition for each Aureobasidin A concentration relative to the untreated control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations Sphingolipid Biosynthesis Pathway and Aureobasidin A Inhibition

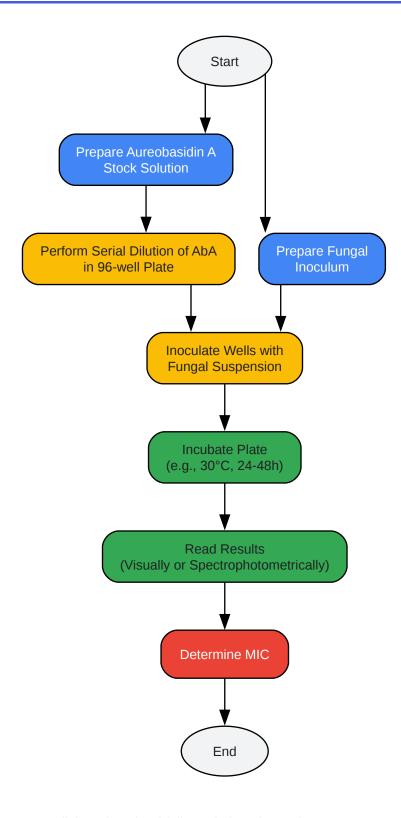


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Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of Aureobasidin A.

Experimental Workflow for MIC Determination





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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Aureobasidin A.



Conclusion

Aureobasidin A is a powerful tool for studying fungal sphingolipid biosynthesis and serves as a lead compound for the development of novel antifungal agents. Its specific mode of action, targeting an enzyme essential for fungal viability but absent in humans, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and applications of this potent inhibitor. The continued study of Aureobasidin A and its interactions with the fungal cell will undoubtedly contribute to the advancement of antifungal research and the fight against invasive fungal infections.

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